BenchChemオンラインストアへようこそ!

N-[(2,5-difluorophenyl)methyl]aniline

HSP90 Chaperone Inhibition Fragment-Based Drug Discovery

N-[(2,5-difluorophenyl)methyl]aniline (CAS 1096852-39-9) is a fluorinated secondary aniline derivative with the molecular formula C₁₃H₁₁F₂N and a molecular weight of 219.23 g/mol. The compound features a 2,5-difluorophenyl group linked via a methylene bridge to an aniline moiety, a structural motif that imparts distinct electronic and steric properties compared to non-fluorinated or differently substituted benzyl aniline analogs.

Molecular Formula C13H11F2N
Molecular Weight 219.23 g/mol
CAS No. 1096852-39-9
Cat. No. B1417025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,5-difluorophenyl)methyl]aniline
CAS1096852-39-9
Molecular FormulaC13H11F2N
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=C(C=CC(=C2)F)F
InChIInChI=1S/C13H11F2N/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8,16H,9H2
InChIKeyDPYKIPWWUAZAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,5-difluorophenyl)methyl]aniline (CAS 1096852-39-9): A Strategic Fluorinated Aniline Building Block for Medicinal Chemistry and Chemical Biology Research Procurement


N-[(2,5-difluorophenyl)methyl]aniline (CAS 1096852-39-9) is a fluorinated secondary aniline derivative with the molecular formula C₁₃H₁₁F₂N and a molecular weight of 219.23 g/mol . The compound features a 2,5-difluorophenyl group linked via a methylene bridge to an aniline moiety, a structural motif that imparts distinct electronic and steric properties compared to non-fluorinated or differently substituted benzyl aniline analogs [1]. It is commercially available from multiple suppliers at purities typically ranging from 95% to 97%, positioning it as an accessible scaffold for fragment-based drug discovery, SAR exploration, and targeted synthesis of fluorinated bioactive molecules .

Why N-[(2,5-difluorophenyl)methyl]aniline Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Aniline Analogs in Structure-Activity Relationship Studies


In-class N-benzyl aniline analogs cannot be simply interchanged without compromising biological activity or physicochemical properties. The 2,5-difluoro substitution pattern on the benzyl ring of N-[(2,5-difluorophenyl)methyl]aniline significantly alters electronic distribution, metabolic stability, and target engagement compared to unsubstituted N-benzylaniline or mono-fluorinated isomers [1]. For instance, in related fluorophenyl-derived gamma-secretase modulators (GSMs), the precise positioning of fluorine atoms dictates both potency and selectivity, with 2,5-difluoro substitution often yielding distinct SAR profiles from 3,5- or 2,4-difluoro analogs [2]. Consequently, direct substitution with a generic benzyl aniline building block risks invalidating SAR conclusions, reducing target affinity, or introducing unanticipated off-target effects. The quantitative evidence presented in Section 3 substantiates why this specific fluorination pattern is non-redundant.

N-[(2,5-difluorophenyl)methyl]aniline (CAS 1096852-39-9): Head-to-Head and Cross-Study Comparative Evidence for Informed Scientific Procurement Decisions


Human HSP90α Binding Affinity: N-[(2,5-difluorophenyl)methyl]aniline vs. Unsubstituted N-Benzylaniline

N-[(2,5-difluorophenyl)methyl]aniline exhibits measurable binding affinity to human HSP90α with a dissociation constant (Kd) of 19 μM as determined by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. In contrast, the unsubstituted parent scaffold N-benzylaniline shows no detectable binding to HSP90α under identical assay conditions (Kd > 100 μM) [2]. The introduction of the 2,5-difluoro substitution thus confers at least a 5-fold enhancement in binding affinity, transforming an inactive fragment into a tractable hit.

HSP90 Chaperone Inhibition Fragment-Based Drug Discovery

VEGFR-2 Tyrosine Kinase Inhibition: Comparative Potency of N-Benzylaniline Scaffolds with and without Fluorination

While N-[(2,5-difluorophenyl)methyl]aniline itself has not been directly profiled against VEGFR-2, structurally related N-benzylaniline derivatives have demonstrated potent inhibitory activity. The most potent compound from a de novo designed N-benzylaniline series exhibited an IC₅₀ of 0.57 μM against VEGFR-2 (KDR) tyrosine kinase [1]. This benchmark establishes the N-benzylaniline core as a viable scaffold for VEGFR-2 inhibition. The addition of fluorine atoms, particularly at the 2- and 5-positions as in the target compound, is well-established in medicinal chemistry to enhance metabolic stability and binding affinity via orthogonal multipolar interactions with the kinase hinge region [2]. Therefore, N-[(2,5-difluorophenyl)methyl]aniline represents a strategically fluorinated analog poised to improve upon the baseline activity of non-fluorinated N-benzylanilines.

VEGFR-2 Angiogenesis Kinase Inhibition

Carbonic Anhydrase and Acetylcholinesterase Inhibition: N-Benzyl Aniline Derivatives Exhibit Sub-Micromolar Potency Across Isoforms

A series of N-benzyl and N-allyl aniline derivatives were evaluated for inhibition of human carbonic anhydrase isoforms I and II (hCA I, hCA II) and acetylcholinesterase (AChE). The N-benzyl aniline scaffold demonstrated IC₅₀ values ranging from 243.11 to 633.54 nM for hCA I, 296.32–518.37 nM for hCA II, and 182.45–520.21 nM for AChE [1]. These sub-micromolar activities across three therapeutically relevant targets underscore the intrinsic pharmacophoric value of the N-benzyl aniline core. The target compound, N-[(2,5-difluorophenyl)methyl]aniline, incorporates a 2,5-difluoro substitution on the benzyl ring, a modification known to enhance target engagement and metabolic stability in related aniline-based enzyme inhibitors [2]. As such, it is a logical advanced intermediate for exploring fluorinated analogs with potentially superior inhibition profiles.

Carbonic Anhydrase Acetylcholinesterase Enzyme Inhibition

Synthetic Accessibility and Commercial Availability: N-[(2,5-difluorophenyl)methyl]aniline vs. Custom Synthesis of Analogs

N-[(2,5-difluorophenyl)methyl]aniline is commercially available from multiple reputable chemical suppliers at purities of 95% or higher, with typical pack sizes ranging from 1 g to 25 g . In contrast, close structural analogs such as 2,5-difluoro-N-[(2-fluorophenyl)methyl]aniline (CAS 1019510-60-1) or N-[(3,5-difluorophenyl)methyl]aniline are not routinely stocked and require custom synthesis with lead times of 4–8 weeks and significantly higher cost per gram [1]. The target compound can be synthesized via a straightforward nucleophilic substitution between 2,5-difluorobenzyl chloride and aniline under basic conditions, a route that is scalable and amenable to further derivatization .

Synthetic Accessibility Procurement Efficiency Building Block Sourcing

Priority Research Applications for N-[(2,5-difluorophenyl)methyl]aniline (CAS 1096852-39-9) Based on Quantitative Evidence


Fragment-Based Screening for HSP90 Inhibitors

Leverage the validated Kd of 19 μM for human HSP90α [1] to employ N-[(2,5-difluorophenyl)methyl]aniline as a starting fragment in NMR-based or SPR-based fragment screens. The weak but specific binding provides a tractable chemical handle for fragment growing or merging strategies aimed at developing novel HSP90 chaperone inhibitors for oncology or neurodegenerative disease applications.

Synthesis of Fluorinated VEGFR-2 Kinase Inhibitor Libraries

Utilize N-[(2,5-difluorophenyl)methyl]aniline as a key intermediate for constructing focused libraries of N-benzyl aniline-based VEGFR-2 inhibitors. The established potency of the non-fluorinated scaffold (IC₅₀ = 0.57 μM) [2] combined with the metabolic stability advantages conferred by fluorine substitution [3] positions this compound as an ideal starting point for SAR exploration around the benzyl ring, aiming to improve upon the baseline anti-angiogenic activity.

Carbonic Anhydrase Isoform-Selective Probe Development

Employ N-[(2,5-difluorophenyl)methyl]aniline in the design of isoform-selective carbonic anhydrase inhibitors. Given that N-benzyl aniline derivatives exhibit sub-micromolar potency against hCA I and hCA II [4], the 2,5-difluoro substitution offers a vector for tuning selectivity between these isoforms, as fluorine atoms can engage in favorable interactions with isoform-specific residues within the active site.

Rapid SAR Iteration in Time-Sensitive Medicinal Chemistry Projects

For projects with aggressive timelines, the immediate commercial availability of N-[(2,5-difluorophenyl)methyl]aniline eliminates the 4–8 week delay associated with custom synthesis of structurally related fluorinated aniline analogs. This enables faster cycle times for analog synthesis, biological testing, and SAR refinement, accelerating hit-to-lead or lead optimization phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(2,5-difluorophenyl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.